N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
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Overview
Description
N’~2~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N’~2~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in treating various diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~2~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Another compound with a bromine and oxo group, but with a different core structure.
Uniqueness
N’~2~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE is unique due to its combination of a brominated indole moiety with a pyridinecarbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18BrN5O2 |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminopyridine-2-carboxamide |
InChI |
InChI=1S/C19H18BrN5O2/c20-13-6-7-16-14(11-13)17(19(27)25(16)12-24-9-3-4-10-24)22-23-18(26)15-5-1-2-8-21-15/h1-2,5-8,11,27H,3-4,9-10,12H2 |
InChI Key |
ZUUXKXKIWUTQNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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